molecular formula C8H14O2 B14745784 1,3-Dioxaspiro[4.5]decane CAS No. 176-97-6

1,3-Dioxaspiro[4.5]decane

Cat. No.: B14745784
CAS No.: 176-97-6
M. Wt: 142.20 g/mol
InChI Key: UWJAPGMJUSEVTM-UHFFFAOYSA-N
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Description

1,3-Dioxaspiro[4.5]decane is a spiroacetal compound characterized by a bicyclic structure containing two oxygen atoms. This compound is notable for its presence in various natural products and its utility in synthetic organic chemistry. The unique spiro configuration imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxaspiro[4.5]decane can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves refluxing the mixture in benzene, followed by extraction and purification steps .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically involves the reduction of any present carbonyl groups.

    Substitution: Commonly occurs at the spiro carbon or adjacent positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles like halides or organometallic reagents.

Major Products: The major products depend on the specific reaction but can include various functionalized spiroacetals, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1,3-Dioxaspiro[4.5]decane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, including natural products and pharmaceuticals.

    Biology: Studied for its role in biological systems, particularly in the context of natural product biosynthesis.

    Medicine: Investigated for potential therapeutic properties, including antibiotic and anticancer activities.

    Industry: Utilized in the development of materials with specific optical or electronic properties .

Mechanism of Action

The mechanism of action of 1,3-Dioxaspiro[4.5]decane involves its interaction with various molecular targets. The spiroacetal structure allows it to engage in specific binding interactions, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the context of its application, such as its role in natural product biosynthesis or its therapeutic effects .

Comparison with Similar Compounds

  • 1,6-Dioxaspiro[4.5]decane
  • 1,4-Dioxaspiro[4.5]decane
  • 1,7-Dioxaspiro[5.5]undecane

Comparison: 1,3-Dioxaspiro[4.5]decane is unique due to its specific spiro configuration and the presence of two oxygen atoms in a five-membered ring. This structure imparts distinct reactivity and stability compared to other spiroacetals. For instance, 1,6-Dioxaspiro[4.5]decane has a different ring size and oxygen positioning, leading to variations in chemical behavior and applications .

Properties

CAS No.

176-97-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1,3-dioxaspiro[4.5]decane

InChI

InChI=1S/C8H14O2/c1-2-4-8(5-3-1)6-9-7-10-8/h1-7H2

InChI Key

UWJAPGMJUSEVTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)COCO2

Origin of Product

United States

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